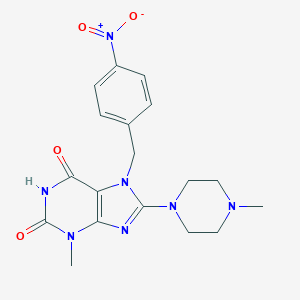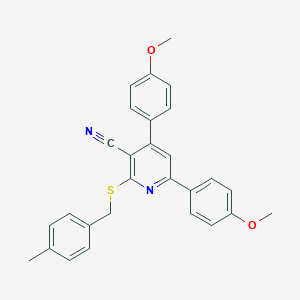
3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPA-NB or 4-nitro-MPA, and it is a potent and selective agonist for the dopamine D3 receptor.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Psychotropic Activity Exploration : A study explored the psychotropic potential of a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, including compounds similar to the chemical . These compounds were found to have potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating their possible use in antidepressant and anxiolytic medications (Chłoń-Rzepa et al., 2013).
Antidepressant Properties : Research on a closely related compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, revealed its potential antidepressant activity. This suggests the broader category of these compounds, including the one , might be valuable in developing new antidepressant drugs (Khaliullin et al., 2018).
Analgesic Properties : Another study on related compounds in the purine-2,6-dione class demonstrated significant analgesic activity, indicating the potential of these compounds, including 3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione, in pain management (Zygmunt et al., 2015).
Anticonvulsant Properties : Related compounds have also been synthesized and tested for anticonvulsant activity, suggesting a potential research avenue for the compound in the treatment or study of seizure disorders (Obniska et al., 2005).
Antiproliferative Effects in Cancer Research : Studies on piperazine derivatives, including those structurally similar to the compound , have shown antiproliferative effects in leukemia cell lines, suggesting potential research applications in cancer therapy (Saab et al., 2013).
Eigenschaften
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-[(4-nitrophenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4/c1-21-7-9-23(10-8-21)17-19-15-14(16(26)20-18(27)22(15)2)24(17)11-12-3-5-13(6-4-12)25(28)29/h3-6H,7-11H2,1-2H3,(H,20,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMERCNYAAJPSPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B409232.png)
![N'-[2-[3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl]sulfanylacetyl]-2-phenylacetohydrazide](/img/structure/B409233.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B409235.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B409236.png)
![3-amino-4-(4-methoxyphenyl)-N-(1-naphthyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409239.png)
![3-amino-N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409240.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B409242.png)

![Diethyl 2-{[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}malonate](/img/structure/B409244.png)
![2,6-Dimethylphenyl {[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B409246.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409251.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B409252.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409253.png)